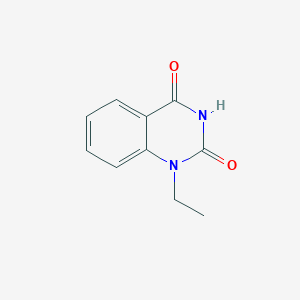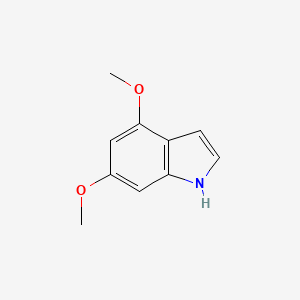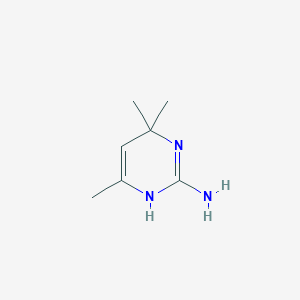
3-Methyl-5-(trifluoromethoxy)benzaldehyde
Übersicht
Beschreibung
3-Methyl-5-(trifluoromethoxy)benzaldehyde is a compound that can be inferred to have a benzaldehyde core structure with a trifluoromethoxy group and a methyl group as substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they offer insights into related chemical entities and reactions that can help us understand the potential characteristics and reactivity of 3-Methyl-5-(trifluoromethoxy)benzaldehyde.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been explored in the literature. For instance, the practical synthesis of 4,4,4-trifluorocrotonaldehyde, a precursor for enantioselective formation of trifluoromethylated stereogenic centers, has been described using organocatalytic 1,4-additions with various nucleophiles . Additionally, the synthesis of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles through a three-component reaction involving aromatic aldehydes suggests that 3-Methyl-5-(trifluoromethoxy)benzaldehyde could potentially participate in similar multi-component reactions to yield functionally diverse products .
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations have been conducted on related compounds to determine molecular structural parameters and vibrational frequencies . These studies, which include Density Functional Theory (DFT) calculations, can be applied to 3-Methyl-5-(trifluoromethoxy)benzaldehyde to predict its molecular structure and reactivity.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives with various reagents has been extensively studied. For example, the condensation of pyrrole with 3,5-bis(trifluoromethyl)benzaldehyde under trifluoroacetic acid catalysis has been shown to produce expanded porphyrins . This suggests that 3-Methyl-5-(trifluoromethoxy)benzaldehyde may also undergo condensation reactions under similar conditions. Furthermore, the interaction of benzaldehyde with boron trifluoride has been studied, providing insights into the electronic nature of such adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various spectroscopic techniques. For instance, the optical, electrochemical, and photophysical properties of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins have been investigated, revealing a decrease in the HOMO-LUMO gap with increasing size of the conjugated macrocycles . These findings can be extrapolated to predict the properties of 3-Methyl-5-(trifluoromethoxy)benzaldehyde, such as its potential optical and electrochemical behavior.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
3-Methyl-5-(trifluoromethoxy)benzaldehyde has been used in the synthesis of novel compounds with potential antioxidant activities. For instance, Yüksek et al. (2015) synthesized new compounds characterized by IR, NMR, and UV spectral data, analyzing their in vitro antioxidant activities. These activities were compared to standard antioxidants, revealing insights into the potential application of these synthesized compounds in fields requiring antioxidant properties (Yüksek et al., 2015).
Catalysis and Asymmetric Reactions
In the realm of catalysis, 3-Methyl-5-(trifluoromethoxy)benzaldehyde plays a significant role. Yamakawa and Noyori (1999) explored its use in the asymmetric addition of dimethylzinc to benzaldehyde, catalyzed by specific compounds. Their study revealed important insights into the stabilities of diastereomeric transition structures and the role of electrostatic and steric factors in enantioselectivity (Yamakawa & Noyori, 1999).
Oxidative Rearrangement Studies
Creary and Losch (2008) investigated the oxidative rearrangement involving 3-Methyl-5-(trifluoromethoxy)benzaldehyde. Their work provides valuable insights into the mechanisms and potential applications of such rearrangements in synthetic chemistry (Creary & Losch, 2008).
Synthesis Improvement
Efforts have also been made to improve the synthesis processes involving 3-Methyl-5-(trifluoromethoxy)benzaldehyde. Feng (2002) focused on enhancing the synthetic process of a related compound, which highlights the ongoing efforts to optimize and develop more efficient synthesis methods for compounds involving 3-Methyl-5-(trifluoromethoxy)benzaldehyde (Feng, 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-methyl-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGVGNCAIJDRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650452 | |
| Record name | 3-Methyl-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethoxy)benzaldehyde | |
CAS RN |
1000339-55-8 | |
| Record name | 3-Methyl-5-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)






![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)
